1,4-Difluoroanthraquinone
Overview
Description
1,4-Difluoroanthraquinone is a synthetic compound that has been shown to have anticancer activity1.
Synthesis Analysis
The synthesis of 1,4-Difluoroanthraquinone is not explicitly detailed in the search results. However, it is available for purchase for research purposes2.Molecular Structure Analysis
The molecular formula of 1,4-Difluoroanthraquinone is C14H6F2O23. It has a molecular weight of 244.193.
Chemical Reactions Analysis
Specific chemical reactions involving 1,4-Difluoroanthraquinone are not provided in the search results. However, it’s known to have anticancer activity1.Physical And Chemical Properties Analysis
1,4-Difluoroanthraquinone has a melting point of 228-232 °C4. Its density is 1.457g/cm35.Scientific Research Applications
Photophysical Properties and Cytotoxicity
1,4-Difluoroanthraquinone derivatives have been researched for their photophysical properties and potential in cancer treatment. Mono- and dimetallic Au(I) triphenylphosphine complexes derived from 1,4-dialkynyloxyanthraquinone showed promising cytotoxicity against MCF-7 carcinoma cell lines and useful room-temperature anthraquinone-based visible luminescence. These properties facilitate their application in cell imaging microscopy, hinting at their potential role in the design of gold-based anticancer agents (Balasingham et al., 2012).
Sensing and Detection Applications
1,4-Dihydroxyanthraquinone, a derivative of 1,4-Difluoroanthraquinone, has been utilized in the creation of microporous nanofiber films for the highly sensitive and selective detection of heavy metal ions like Cu2+ and Cr3+ in water. This application highlights the potential of 1,4-Difluoroanthraquinone derivatives in environmental monitoring and pollution control (Wang et al., 2012).
Material Science and Polymerization
The polycondensation of quinones, including derivatives of 1,4-Difluoroanthraquinone, with aromatic amines to form poly(quinone imine)s has been studied. These reactions, particularly involving difluoroanthraquinones, have been pivotal in understanding the behavior of aromatic poly(quinone imine)s and their potential applications in material science and polymer chemistry (Dibattista et al., 2002).
Analytical Chemistry and Sensor Technology
1,4-Difluoroanthraquinone derivatives have also been investigated for their application in analytical chemistry, specifically in sensor technology. For instance, an electrochemical sensor for the determination of 1,4-dihydroxyanthraquinone based on a molecularly imprinted polymer has shown high selectivity, sensitivity, and reusability, indicating its potential in pharmaceutical and environmental analysis (Nezhadali et al., 2016).
Safety And Hazards
1,4-Difluoroanthraquinone is classified as a hazard under the GHS07 category. It has hazard statements H302-H312-H315-H317-H319-H332-H3356. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection6.
Future Directions
While specific future directions for 1,4-Difluoroanthraquinone are not provided in the search results, it’s worth noting that its potential applications in various fields, including as an anticancer agent, are being explored7.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
1,4-difluoroanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNCXQHDOJRTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384737 | |
Record name | 1,4-Difluoroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Difluoroanthraquinone | |
CAS RN |
28736-42-7 | |
Record name | 1,4-Difluoroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Difluoroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.